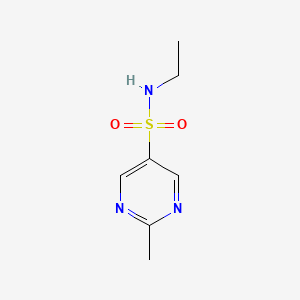

N-Ethyl-2-methylpyrimidine-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

N-ethyl-2-methylpyrimidine-5-sulfonamide |

InChI |

InChI=1S/C7H11N3O2S/c1-3-10-13(11,12)7-4-8-6(2)9-5-7/h4-5,10H,3H2,1-2H3 |

InChI Key |

YEXBQDYQNNXWQW-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=C(N=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 2 Methylpyrimidine 5 Sulfonamide and Structural Analogues

Foundational Synthetic Approaches to Pyrimidine (B1678525) Sulfonamides

The creation of pyrimidine sulfonamides builds upon two classical synthetic pillars: the formation of the heterocyclic pyrimidine core and the subsequent or concurrent formation of the sulfonamide linkage.

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Its synthesis is typically achieved through condensation reactions that bring together precursors to form the cyclic structure. The principal synthesis method involves the cyclization of a β-dicarbonyl compound with a molecule containing an N-C-N fragment. wikipedia.org

One of the most common approaches is the Pinner synthesis , which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This reaction is highly versatile, allowing for the introduction of various substituents onto the pyrimidine ring based on the choice of starting materials. Other significant methods include the Biginelli reaction, which is a multicomponent reaction that also yields pyrimidine-like structures. wikipedia.orgmdpi.com

These condensation reactions can be catalyzed by acids or bases and may proceed through several intermediates, often involving an initial Michael addition or a Schiff base formation, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. mdpi.comresearchgate.net

Table 1: Common Condensation Strategies for Pyrimidine Ring Synthesis

| Reaction Name | Key Reactants | Resulting Core Structure |

|---|---|---|

| Principal Synthesis | β-Dicarbonyl Compound + Amidine | 2-Substituted Pyrimidine |

| Principal Synthesis | β-Dicarbonyl Compound + Urea | 2-Pyrimidinone |

| Principal Synthesis | β-Dicarbonyl Compound + Guanidine | 2-Aminopyrimidine |

| Biginelli Reaction | β-Ketoester + Aldehyde + Urea | Dihydropyrimidinone |

The sulfonamide functional group (R-SO₂-NR'R") is a cornerstone of many pharmaceutical compounds. researchgate.netwikipedia.org The most conventional and widely employed method for its synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgijarsct.co.in This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

The process generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by the addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to drive the reaction to completion. wikipedia.orgnih.gov The reactivity of the amine is a key factor; primary amines are generally highly reactive, while secondary amines exhibit lower reactivity. researchgate.netijarsct.co.in This method's reliability and broad applicability make it the standard for creating sulfonamide linkages in a wide array of molecules. nih.gov

Targeted Synthesis of N-Ethyl-2-methylpyrimidine-5-sulfonamide

The specific synthesis of this compound requires a strategic combination of the foundational methods described above, tailored to introduce the desired substituents at the correct positions on the pyrimidine ring. A plausible synthetic route involves the initial construction of the 2-methylpyrimidine (B1581581) core, followed by functionalization at the 5-position to install the N-ethylsulfonamide group.

The N-ethyl group is incorporated during the final sulfonamide formation step. This is achieved by reacting the key intermediate, 2-methylpyrimidine-5-sulfonyl chloride, with ethylamine (B1201723). As described in the traditional sulfonamide synthesis (Section 2.1.2), ethylamine acts as the nucleophile, displacing the chloride from the sulfonyl chloride to form the stable S-N bond of the final N-ethylsulfonamide product. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.

The 2-methyl group is introduced during the initial pyrimidine ring synthesis. Following the principle of condensation reactions (Section 2.1.1), the use of acetamidine (B91507) as the N-C-N component is the most direct method. When acetamidine hydrochloride is condensed with a suitable 1,3-dicarbonyl compound (or its equivalent), the resulting cyclization directly installs the methyl group at the 2-position of the pyrimidine ring. wikipedia.orgmdpi.com

Table 2: Example Reactants for 2-Methylpyrimidine Synthesis

| 1,3-Dicarbonyl Precursor | N-C-N Reactant | Product |

|---|---|---|

| Malondialdehyde | Acetamidine | 2-Methylpyrimidine |

| Acetylacetone | Acetamidine | 2,4,6-Trimethylpyrimidine |

Attaching the sulfonamide group specifically at the 5-position of the pyrimidine ring is a critical step governed by the inherent reactivity of the heterocycle. The pyrimidine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, the C-5 position is the least electron-deficient and is thus the most favorable site for such reactions. wikipedia.org

The process generally involves two steps:

Sulfonation: The 2-methylpyrimidine core is first sulfonated using a strong sulfonating agent, such as chlorosulfonic acid (ClSO₃H) or oleum (B3057394) (fuming sulfuric acid). This electrophilic substitution reaction introduces a sulfonic acid group (-SO₃H) at the 5-position, yielding 2-methylpyrimidine-5-sulfonic acid.

Chlorination: The resulting sulfonic acid is then converted into the more reactive sulfonyl chloride (-SO₂Cl). This is typically accomplished by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The product of this step is 2-methylpyrimidine-5-sulfonyl chloride, the key precursor ready for reaction with ethylamine. ijarsct.co.in

This sequence ensures the regioselective placement of the sulfonamide functional group at the desired C-5 position, completing the synthesis of the target molecule, this compound.

Advanced Synthetic Techniques and Methodological Innovations for Pyrimidine-5-sulfonamide (B1627676) Derivatives

The synthesis of pyrimidine-5-sulfonamide derivatives, including this compound, has evolved significantly with the advent of modern organic chemistry techniques. These advanced methodologies offer improvements in efficiency, selectivity, and sustainability over classical synthetic routes. Innovations in catalysis, reaction design, and green chemistry are paving the way for more effective and environmentally benign production of these important chemical scaffolds.

Transition-metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds like pyrimidines. nih.govresearchgate.net These catalysts facilitate chemical transformations that are otherwise difficult to achieve, often proceeding with high selectivity and yield under mild conditions. nih.gov For the synthesis of pyrimidine sulfonamides, transition metals such as copper and rhodium have been employed in novel synthetic strategies.

A notable example is the copper-catalyzed tandem reaction for the synthesis of sulfonamide pyrimidine derivatives. mdpi.com This approach involves the in situ generation of ketenimine intermediates from the reaction of terminal alkynes and sulfonyl azides, which then undergo a [4+2] cycloaddition with other components to construct the multifunctionalized pyrimidine ring. mdpi.com This method provides a direct route to pyrimidines bearing a sulfonamide group. mdpi.com

Direct C-H (carbon-hydrogen) activation is a powerful strategy that forges new carbon-carbon or carbon-heteroatom bonds by functionalizing otherwise inert C-H bonds. researchgate.net This approach enhances atom economy by avoiding the pre-functionalization of starting materials. nih.gov In the context of aryl sulfonamides containing strongly coordinating N-heterocycles like pyrimidine, C-H activation has traditionally been challenging. However, recent advancements have demonstrated the use of Rh(III) catalysts to overcome these limitations, enabling site-selective functionalization at the ortho-position relative to the sulfonamide directing group. rsc.org While not yet specifically applied to this compound, this methodology offers a promising pathway for the late-stage functionalization of pyrimidine sulfonamide cores, allowing for the introduction of diverse substituents.

Table 1: Examples of Transition-Metal-Catalyzed Reactions in Pyrimidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Copper(I) | Tandem [4+2] Cycloaddition | Terminal alkynes, sulfonyl azides, trichloroacetonitrile, guanidine | High yields (up to 87%); direct formation of sulfonamide pyrimidine ring. | mdpi.com |

| Rhodium(III) | C-H Carbenoid Functionalization | Aryl sulfonamides with pyrimidine moiety | Overcomes limitations of strongly coordinating N-heterocycles; switchable site-selectivity. | rsc.org |

| Palladium(II) Acetate (B1210297) | Direct C-H Arylation | Pyrimidine nucleosides, aryl halides | Avoids the use of organometallic precursors; direct C-C bond formation on the pyrimidine ring. | researchgate.net |

| Iridium-Pincer Complex | Multicomponent Synthesis | Amidines, alcohols | Sustainable; regioselective; liberates only H₂ and H₂O as byproducts. | acs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. figshare.com They are particularly attractive for creating libraries of diverse compounds for chemical and medicinal research. acs.org

A sustainable and highly efficient MCR for pyrimidine synthesis utilizes an iridium-pincer complex catalyst to combine amidines with up to three different alcohol molecules. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds and liberating only hydrogen and water as byproducts. acs.org The use of alcohols, which can be derived from renewable biomass sources like lignocellulose, underscores the sustainability of this approach. figshare.com This method has been used to synthesize 38 different pyrimidines in yields up to 93%, demonstrating its broad applicability for creating highly substituted pyrimidine scaffolds that could be precursors to compounds like this compound. figshare.com

Other MCRs for pyrimidine synthesis include pseudo five-component reactions, where three different molecules (e.g., a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two of ammonium (B1175870) acetate) are cyclocondensed in the presence of an acid catalyst. mdpi.com Nickel-catalyzed dehydrogenative multicomponent couplings of alcohols and amidines also provide an efficient route to the pyrimidine core. mdpi.com

Table 2: Comparison of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name | Catalyst | Reactants | Key Advantages | Reference |

| Iridium-Catalyzed MCR | PN₅P-Ir-pincer complex | Amidine, up to 3 alcohols | Sustainable (uses biomass-derived alcohols), high atom economy, regioselective, high yields. | acs.orgorganic-chemistry.org |

| Pseudo Five-Component Reaction | Triflic acid | Methyl aryl ketone, aromatic aldehyde (2 eq.), ammonium acetate (2 eq.) | Utilizes simple starting materials to build complex pyrimidines. | mdpi.com |

| Nickel-Catalyzed Dehydrogenative Coupling | Nickel complex | Alcohols, amidines | In situ oxidation of alcohols to provide the formyl component. | mdpi.com |

While this compound itself is achiral, the synthesis of chiral analogues, where a stereocenter is introduced into the N-ethyl group or another part of the molecule, is a significant objective in medicinal chemistry. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

A powerful and widely used strategy for the asymmetric synthesis of chiral amines and related structures involves the use of chiral sulfinamide auxiliaries, most notably (R)- and (S)-tert-butanesulfinamide. acs.orgnih.gov This methodology could be readily adapted to produce chiral analogues of this compound. The synthesis would begin with the condensation of the chiral sulfinamide with an aldehyde to form a chiral sulfinylimine. nih.gov Subsequent stereoselective addition of a nucleophile (e.g., an organometallic reagent) to the C=N bond, directed by the bulky tert-butylsulfinyl group, establishes the new stereocenter with high diastereoselectivity. acs.org Finally, mild acidic hydrolysis removes the chiral auxiliary to yield the desired enantiomerically pure chiral amine, which can then be incorporated into the final molecule. nih.gov This approach has been successfully used to synthesize chiral pyrazole (B372694) derivatives and is a general method for creating nitrogen-containing stereocenters. nih.gov

Table 3: Strategies for Stereoselective Synthesis of Chiral Analogues

| Method | Key Reagent/Auxiliary | General Steps | Application | Reference |

| Chiral Auxiliary-Directed Synthesis | (R)- or (S)-tert-butanesulfinamide | 1. Condensation with aldehyde to form chiral sulfinylimine. 2. Diastereoselective addition of a nucleophile. 3. Hydrolytic removal of the auxiliary. | Creation of a chiral center on a substituent attached to the sulfonamide nitrogen. | acs.orgnih.gov |

| Enantioselective Cyclopropanation | Chiral Ruthenium(II)-phenyloxazoline complex | Reaction of N1-vinylpyrimidines with α-diazoesters. | Introduction of a chiral cyclopropyl (B3062369) group onto the pyrimidine ring. | nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. kuey.netrasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyrimidine derivatives. researchgate.net

Several green techniques have been developed that are applicable to the synthesis of the pyrimidine core of this compound. rasayanjournal.co.in These include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. powertechjournal.com

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without a solvent (or in a melt) reduces waste and simplifies product purification. researchgate.net Ball milling is a mechanochemical technique that can facilitate solvent-free reactions. researchgate.net

Use of Greener Solvents: When a solvent is necessary, replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a key green strategy. researchgate.net

These approaches not only offer environmental benefits but also often lead to more efficient and cost-effective chemical syntheses. rasayanjournal.co.in

Table 4: Green Chemistry Techniques in Pyrimidine Synthesis

| Green Chemistry Approach | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Shorter reaction times, higher yields, fewer byproducts. | powertechjournal.com |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using techniques like ball milling. | Reduced waste, simplified workup, cost-effective. | researchgate.net |

| Aqueous Medium Reactions | Using water as the reaction solvent. | Environmentally benign, inexpensive, safe. | researchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | High atom economy, operational simplicity, reduced waste generation. | rasayanjournal.co.in |

| Use of Renewable Feedstocks | Employing starting materials derived from biomass (e.g., lignocellulose-derived alcohols). | Reduces reliance on fossil fuels, improves sustainability. | figshare.com |

Advanced Spectroscopic and Structural Elucidation Studies of N Ethyl 2 Methylpyrimidine 5 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the atomic framework of a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data, the connectivity and chemical environment of each atom in N-Ethyl-2-methylpyrimidine-5-sulfonamide can be meticulously determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected proton signals are rationalized based on the electronic effects of the pyrimidine (B1678525) ring and the sulfonamide group.

The pyrimidine ring protons, influenced by the electronegative nitrogen atoms, are expected to appear in the downfield region of the spectrum. The methyl group attached to the pyrimidine ring will appear as a singlet, shifted downfield due to the aromatic ring current. The N-ethyl group will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons coupled to the methylene protons. The proton on the sulfonamide nitrogen (-SO₂NH-) is expected to appear as a broad singlet, and its chemical shift can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-4/H-6 | ~8.8 - 9.2 | Singlet | - |

| Sulfonamide N-H | ~7.5 - 8.5 | Broad Singlet | - |

| N-Ethyl -CH₂- | ~3.1 - 3.4 | Quartet | ~7.2 |

| Pyrimidine -CH₃ | ~2.7 - 2.9 | Singlet | - |

| N-Ethyl -CH₃ | ~1.1 - 1.3 | Triplet | ~7.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbons of the pyrimidine ring will resonate at lower field due to their sp² hybridization and proximity to nitrogen atoms. The carbon bearing the sulfonamide group (C-5) will be significantly influenced by the electron-withdrawing nature of the SO₂ group. The methyl carbon on the pyrimidine ring and the carbons of the N-ethyl group will appear at a higher field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~165 - 170 |

| Pyrimidine C-4/C-6 | ~155 - 160 |

| Pyrimidine C-5 | ~120 - 125 |

| N-Ethyl -CH₂- | ~35 - 40 |

| Pyrimidine -CH₃ | ~20 - 25 |

| N-Ethyl -CH₃ | ~14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

Two-dimensional NMR experiments are instrumental in confirming the connectivity established from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the methylene and methyl protons of the N-ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations between the pyrimidine protons and their attached carbons, the pyrimidine methyl protons and its carbon, and the N-ethyl methylene and methyl protons with their respective carbons.

The pyrimidine protons (H-4/H-6) to the carbons of the pyrimidine ring (C-2, C-5).

The pyrimidine methyl protons to C-2 of the pyrimidine ring.

The N-H proton of the sulfonamide to the N-ethyl methylene carbon.

The N-ethyl methylene protons to the N-ethyl methyl carbon and potentially to C-5 of the pyrimidine ring through the sulfonamide linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of the parent ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₇H₁₁N₃O₂S.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 202.0648 |

| [M+Na]⁺ | 224.0467 |

Fragmentation Pathway Analysis of the this compound Molecule

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the sulfonamide linkage, which is often the most labile bond.

A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. mdpi.com Another likely fragmentation is the cleavage of the S-N bond or the C-S bond. The pyrimidine ring itself can also undergo characteristic fragmentation.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 201 | [M-H]⁺ |

| 137 | [M - SO₂]⁺ |

| 172 | [M - C₂H₅]⁺ |

| 108 | [C₅H₅N₂S]⁺ |

| 94 | [C₅H₆N₂]⁺ (2-methylpyrimidine radical cation) |

The fragmentation would likely initiate with the protonated molecule [M+H]⁺. The loss of SO₂ would lead to a significant fragment at m/z 138. Cleavage of the ethyl group from the sulfonamide nitrogen would result in a fragment at m/z 173. Further fragmentation of the pyrimidine ring would also be expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, the spectra would be characterized by vibrations of the pyrimidine ring, the sulfonamide group, and the ethyl and methyl substituents.

The sulfonamide group (–SO₂NH–) exhibits characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would be expected in the range of 3300-3200 cm⁻¹.

The pyrimidine ring vibrations would include C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane bending modes. The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the ring stretching modes typically appear in the 1600-1400 cm⁻¹ region.

Vibrations associated with the ethyl and methyl groups would include symmetric and asymmetric C-H stretching modes (2980-2850 cm⁻¹), as well as bending (scissoring, wagging, twisting, and rocking) vibrations at lower wavenumbers.

A detailed assignment of the vibrational modes would necessitate computational modeling, such as Density Functional Theory (DFT) calculations, to complement experimental data. Such calculations can predict the vibrational frequencies and intensities, aiding in the precise assignment of each observed band in the IR and Raman spectra.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350-1300 | Strong | Weak-Medium |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160-1140 | Strong | Medium |

| Sulfonamide (N-H) | Stretch | 3300-3200 | Medium | Weak |

| Pyrimidine Ring | C-H Stretch | >3000 | Medium | Medium |

| Pyrimidine Ring | C=N, C=C Stretch | 1600-1400 | Medium-Strong | Strong |

| Ethyl/Methyl (C-H) | Asymmetric/Symmetric Stretch | 2980-2850 | Medium-Strong | Medium-Strong |

| Ethyl/Methyl (C-H) | Bending | 1470-1370 | Medium | Medium |

| Sulfonamide (S-N) | Stretch | 900-850 | Medium | Medium |

X-ray Crystallography for Single-Crystal Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While a crystal structure for this compound is not publicly available, analysis of a closely related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, provides a basis for predicting its structural characteristics. iucr.orgnih.govcardiff.ac.uk

It is anticipated that this compound would crystallize in a common space group, such as a monoclinic or orthorhombic system. The molecular conformation would be influenced by the steric and electronic interactions between the pyrimidine ring and the N-ethylsulfonamide substituent. The dihedral angle between the plane of the pyrimidine ring and the S-N bond is a key conformational parameter.

A complete crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles, as well as the unit cell parameters.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2000 |

| Z | 4 |

| Key Hydrogen Bonds | N-H···N (pyrimidine) |

Computational and Quantum Chemical Investigations of N Ethyl 2 Methylpyrimidine 5 Sulfonamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By modeling the electron density, DFT calculations can accurately predict a wide range of molecular properties, from geometric parameters to electronic and spectroscopic features, making it an indispensable tool in modern chemical research. nih.govresearchgate.net

The first step in the computational analysis of a molecule like N-Ethyl-2-methylpyrimidine-5-sulfonamide is to determine its most stable three-dimensional structure, or ground-state geometry. Geometry optimization calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), find the lowest energy conformation of the molecule. researchgate.netnih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the structure.

For this compound, this analysis would reveal the precise spatial arrangement of the pyrimidine (B1678525) ring relative to the sulfonamide group and the ethyl substituent. The resulting optimized structure provides the foundation for all subsequent computational analyses. Conformational analysis would further explore the rotational barriers around single bonds, such as the S-N and N-C bonds, to identify different stable conformers and their relative energies.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Representative Value |

| Bond Length | S-O (Sulfonyl) | ~1.45 Å |

| Bond Length | S-N (Sulfonamide) | ~1.65 Å |

| Bond Length | C-S (Pyrimidine-Sulfur) | ~1.78 Å |

| Bond Length | N-C (Ethyl) | ~1.47 Å |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | C-S-N-C | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For sulfonamide derivatives, DFT calculations are used to map the distribution of these orbitals. nih.gov In this compound, the HOMO is likely localized on the electron-rich pyrimidine ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide group. This analysis helps predict which parts of the molecule are susceptible to nucleophilic or electrophilic attack.

Illustrative Electronic Properties of this compound

| Property | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential | Estimated as -EHOMO | 6.8 eV |

| Electron Affinity | Estimated as -ELUMO | 1.5 eV |

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the molecule's electron density surface and color-coded to indicate different regions of electrostatic potential. Typically, red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are susceptible to nucleophilic attack. Green and yellow areas are relatively neutral.

For this compound, an EPS map would likely show strong negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrimidine ring, identifying them as key sites for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, the hydrogen atom on the sulfonamide nitrogen and protons on the ethyl group would exhibit positive potential. This mapping is invaluable for predicting non-covalent interactions, such as those occurring in a protein's active site.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. researchgate.netnih.gov

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated shifts for this compound would be compared against experimental spectra to confirm assignments of protons and carbons in the pyrimidine ring, the ethyl group, and the methyl group. Discrepancies between experimental and theoretical values are often minimal and can be systematically corrected. mdpi.com

IR Vibrational Frequencies: DFT can also compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com For this compound, key predicted frequencies would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group (typically strong bands), N-H stretching, C-H stretching of the aromatic and aliphatic groups, and various bending vibrations of the pyrimidine ring. nih.gov This analysis aids in the interpretation of experimental IR spectra.

Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Group/Proton | Predicted Value |

| ¹H NMR | Pyrimidine-H | δ 8.5 - 9.0 ppm |

| Sulfonamide-NH | δ 7.5 - 8.0 ppm | |

| Ethyl-CH₂ | δ 3.2 - 3.5 ppm | |

| Ethyl-CH₃ | δ 1.2 - 1.4 ppm | |

| Methyl-CH₃ (on ring) | δ 2.5 - 2.8 ppm | |

| IR Frequencies | S=O Asymmetric Stretch | ~1350 cm⁻¹ |

| S=O Symmetric Stretch | ~1160 cm⁻¹ | |

| C=N Stretch (Pyrimidine) | ~1580 cm⁻¹ | |

| N-H Stretch | ~3300 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static, ground-state picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as water or other solvents. nih.gov

An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water molecules. It would show the formation and breaking of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and the surrounding water. Furthermore, these simulations are crucial for studying the stability of the compound when bound to a biological target. mdpi.com By running a simulation of the ligand-protein complex, one can assess the stability of the binding pose predicted by docking, observe conformational adjustments, and calculate binding free energies. nih.govnih.gov

Molecular Docking Studies for Elucidating Receptor Binding Mechanisms of the Compound

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). nih.govscholarsresearchlibrary.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. researchgate.net

Given the prevalence of pyrimidine and sulfonamide scaffolds in medicinal chemistry, this compound could be docked into the active sites of various enzymes or receptors to explore its potential as an inhibitor. biointerfaceresearch.commdpi.comnih.gov For example, it could be docked into the active site of a kinase, a carbonic anhydrase, or a microbial enzyme like dihydrofolate reductase. researchgate.net The docking results would provide a binding score, which estimates the binding affinity, and a predicted binding pose. nih.gov This pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor, thereby generating hypotheses about its biological activity. nih.govresearchgate.net

Illustrative Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Dihydrofolate Reductase (DHFR) | -7.5 | Ile5, Phe31, Ile94 | Hydrophobic Interaction |

| Arg57 | Hydrogen Bond (with SO₂) | ||

| Leu28 | Hydrogen Bond (with Pyrimidine-N) | ||

| Carbonic Anhydrase II | -8.2 | His94, His96, His119 | Coordination with Zn²⁺ ion |

| Thr199, Thr200 | Hydrogen Bond (with SO₂NH) | ||

| Val121, Leu198 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of novel molecules, thereby guiding drug design and optimization efforts. While specific QSAR studies on this compound are not extensively documented, a wealth of research on analogous pyrimidine and sulfonamide derivatives provides a strong foundation for predicting its biological activity profile. These studies highlight the importance of various molecular properties in determining the therapeutic potential of this class of compounds.

Predictive Models for Anticancer Activity

The pyrimidine-sulfonamide scaffold is a core component of numerous BRAF V600E inhibitors, which are crucial in the treatment of cutaneous melanoma. researchgate.net Machine learning-based QSAR studies on pyrimidine-sulfonamide analogues have been instrumental in elucidating the chemical substructures that correlate with BRAF V600E inhibitory activity. researchgate.net These models can serve as effective screening tools for designing new and potent inhibitors. researchgate.net

Similarly, 3D-QSAR analyses have been performed on pyrimidine derivatives targeting other kinases involved in cancer, such as the AXL kinase receptor. researchgate.net Overexpression of AXL kinase is associated with various cancers, making it an attractive therapeutic target. researchgate.net The generated CoMFA and CoMSIA models have demonstrated encouraging predictive capabilities, with high cross-validation and conventional correlation coefficients. researchgate.net These models and their corresponding contour maps offer valuable insights for the development of novel AXL kinase inhibitors. researchgate.net

For sulfur-containing compounds, including sulfonamide derivatives, QSAR models have been developed to predict their anticancer activities against various cancer cell lines. nih.gov These models, built using multiple linear regression (MLR), have shown reliable predictive performance. nih.gov Key molecular descriptors identified in these studies include mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient, all of which are crucial for the anticancer activity of these compounds. nih.gov

Table 1: Statistical Parameters of QSAR Models for Anticancer Pyrimidine and Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.

| Model Type | Target | Statistical Parameter | Value | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | AXL Kinase | q² (cross-validation coefficient) | 0.700 | researchgate.net |

| 3D-QSAR (CoMFA) | AXL Kinase | r² (correlation coefficient) | 0.911 | researchgate.net |

| 3D-QSAR (CoMFA) | AXL Kinase | r² pred (predictive r²) | 0.709 | researchgate.net |

| 3D-QSAR (CoMSIA) | AXL Kinase | q² (cross-validation coefficient) | 0.622 | researchgate.net |

| 3D-QSAR (CoMSIA) | AXL Kinase | r² (correlation coefficient) | 0.875 | researchgate.net |

| 3D-QSAR (CoMSIA) | AXL Kinase | r² pred (predictive r²) | 0.668 | researchgate.net |

| MLR | Various Cancer Cell Lines | Rtr (training set correlation) | 0.8301–0.9636 | nih.gov |

| MLR | Various Cancer Cell Lines | RCV (cross-validation correlation) | 0.7628–0.9290 | nih.gov |

Predictive Models for Other Biological Activities

Beyond cancer, QSAR models have been successfully applied to predict other biological activities of pyrimidine and sulfonamide derivatives. For instance, QSAR studies on tri-substituted pyrimidine derivatives have been conducted to predict their anti-inflammatory activity. scirp.org These models provide a valuable alternative to traditional screening methods for identifying promising anti-inflammatory agents. scirp.org

In the context of infectious diseases, QSAR models have been developed to predict the larvicidal activity of pyrimidine derivatives against Aedes aegypti, the mosquito vector for several debilitating diseases. scielo.brresearchgate.net These robust models, developed using multiple linear regression, have identified that the three-dimensional structure, steric properties, hydrophobic polar surface area, and the logarithm of the partition coefficient (logP) are key determinants of larvicidal activity. scielo.brresearchgate.net

Furthermore, the antioxidant potential of novel sulfonamide derivatives has been explored through QSAR modeling. ekb.eg A mathematical relationship was established between the antioxidant activity (IC50) and molecular descriptors such as electrophilicity, SCF energy, and molar refractivity. ekb.eg This model has demonstrated good convergence between experimental and estimated IC50 values, enabling the prediction of new, more effective antioxidant compounds. ekb.eg

Table 2: Key Molecular Descriptors in QSAR Models for Pyrimidine and Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.

| Biological Activity | Descriptor Type | Specific Descriptors | Reference |

|---|---|---|---|

| Anticancer | Physicochemical | Mass, Polarizability, Electronegativity, van der Waals volume, Octanol-water partition coefficient | nih.gov |

| Larvicidal | 3D/Steric/Hydrophobic | 3D structure, Steric properties, Hydrophobic polar surface area, logP | scielo.brresearchgate.net |

| Antioxidant | Electronic/Physicochemical | Electrophilicity (log(ω)), SCF Energy, Molar Refractivity | ekb.eg |

| Anti-inflammatory | Various | Molecular descriptors related to the structure of tri-substituted pyrimidines | scirp.org |

The collective findings from these QSAR studies on structurally related compounds provide a strong framework for the computational investigation of this compound. By calculating the relevant molecular descriptors for this specific compound and inputting them into established QSAR models for anticancer, anti-inflammatory, or other biological activities, it is possible to generate predictions of its potential efficacy. This in silico approach allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Biological Activity and Mechanistic Pathways of N Ethyl 2 Methylpyrimidine 5 Sulfonamide and Its Analogues

In Vitro Pharmacological Activity Investigations and Mechanistic Insights

Antimicrobial Activity Mechanisms Against Specific Bacterial and Fungal Strains

The primary mechanism of antimicrobial activity for sulfonamides like N-Ethyl-2-methylpyrimidine-5-sulfonamide is the inhibition of dihydropteroate (B1496061) synthase, as detailed in section 5.1.1.1. This leads to a broad-spectrum bacteriostatic effect against many Gram-positive and Gram-negative bacteria. nih.gov

The effectiveness of sulfonamides can vary between different bacterial and fungal species. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is a key measure of antimicrobial potency. Studies on various sulfonamide derivatives have provided MIC values against a range of pathogens. For instance, some novel sulfonamide derivatives have shown good concentration-dependent antibacterial activity against clinical isolates of Staphylococcus aureus, with MIC values ranging from 64 to 512 µg/ml. jocpr.com In another study, thienopyrimidine-sulfonamide hybrids exhibited activity against S. aureus and Escherichia coli, with MICs for some compounds at 125 µg/mL for both strains. mdpi.com

Regarding antifungal activity, some sulfonamides have demonstrated efficacy against certain fungal strains. For example, a thienopyrimidine–sulfamethoxazole hybrid showed promising antifungal activity against Candida albicans and Candida parapsilosis, with MICs of 31.25 µg/mL and 62.5 µg/mL, respectively. mdpi.com Another study reported that sulfaphenazole (B1682705) exhibited the highest antifungal activity among nine tested sulfa drugs against Aspergillus fumigatus (MIC of 64 µg/ml) and Cryptococcus neoformans (MIC of 4-8 µg/ml). nih.gov

| Sulfonamide Derivative | Organism | MIC (µg/mL) |

| Thienopyrimidine-sulfadiazine hybrid (12ii) | Staphylococcus aureus | 125 |

| Escherichia coli | 125 | |

| Thienopyrimidine-sulfamethoxazole hybrid (8iii) | Staphylococcus aureus | 250 |

| Escherichia coli | 125 | |

| Candida albicans | 31.25 | |

| Candida parapsilosis | 62.5 | |

| Sulfonamide derivative 1b | Staphylococcus aureus | 64 |

| Sulfonamide derivative 1c | Staphylococcus aureus | 64 |

| Sulfonamide derivative 1d | Staphylococcus aureus | 64 |

| Sulfaphenazole | Aspergillus fumigatus | 64 |

| Cryptococcus neoformans | 4-8 |

This table presents MIC values for various sulfonamide analogues to illustrate the spectrum and potency of antimicrobial activity.

Anticancer Activity Mechanisms and Cellular Targets

Recent studies have highlighted the potential of pyrimidine-5-sulfonamide (B1627676) derivatives as promising anticancer agents. The primary mechanisms underlying their activity involve the induction of cell cycle arrest and apoptosis, modulation of key cell cycle inhibitors, and potent activity against various cancer cell lines.

Induction of Cell Cycle Arrest and Apoptosis

Analogues of this compound, specifically 2-thiouracil-5-sulfonamide derivatives, have been shown to exert their cytotoxic effects by inducing apoptosis, or programmed cell death. doi.orgmdpi.com Treatment of various cancer cell lines with these compounds led to a significant increase in the percentage of cells undergoing both early and late stages of apoptosis. doi.orgmdpi.com This suggests that a key component of their anticancer activity is the initiation of a cellular self-destruction sequence in malignant cells.

Furthermore, these compounds have demonstrated the ability to induce cell cycle arrest, effectively halting the proliferation of cancer cells. mdpi.comresearchgate.net The specific phase of the cell cycle that is arrested can vary depending on the cancer cell line. For instance, in ovarian cancer cells (A-2780), arrest is observed at the G1/S phase, while in colon (HT-29) and breast (MCF-7) cancer cells, it occurs at the S phase. mdpi.comresearchgate.net In liver cancer cells (HepG2), the arrest is noted at the G2/M phase. mdpi.comresearchgate.net This targeted disruption of the cell division process is a critical mechanism in preventing tumor growth.

Modulation of Cell Cycle Inhibitors (e.g., p21, p27)

The induction of cell cycle arrest by this compound analogues is closely linked to their ability to modulate the expression of key cell cycle inhibitors, such as p21 and p27. mdpi.com These proteins are crucial for regulating cell cycle progression, and their upregulation can halt cell division.

In studies involving breast cancer cells (MCF-7), treatment with a 2-thiouracil-5-sulfonamide derivative resulted in a notable increase in the protein levels of both p21 and p27. mdpi.com Specifically, the expression of p21 and p27 was found to increase by approximately 2.6-fold and 2.2-fold, respectively, compared to untreated control cells. mdpi.com This enhanced expression of p21 and p27 contributes to the observed cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs), which are essential for driving the cell cycle forward. mdpi.com

Activity Against Specific Cancer Cell Lines (e.g., colon, breast, liver)

Derivatives of pyrimidine-5-sulfonamide have demonstrated significant cytotoxic activity against a range of human cancer cell lines. mdpi.comresearchgate.net This broad-spectrum activity highlights their potential as versatile anticancer agents.

Promising results have been observed in studies testing these compounds against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines. mdpi.comresearchgate.net The effectiveness of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells. The specific activities of these analogues underscore their potential for development into targeted cancer therapies.

Table 1: Anticancer Activity of a 2-Thiouracil-5-sulfonamide Analogue

| Cell Line | Cancer Type | Effect |

| A-2780 | Ovarian | Induction of cell growth arrest at G1/S phase and apoptosis. mdpi.comresearchgate.net |

| HT-29 | Colon | Induction of cell growth arrest at S phase and apoptosis. mdpi.comresearchgate.net |

| MCF-7 | Breast | Induction of cell growth arrest at S phase, apoptosis, and increased expression of p21 and p27. mdpi.com |

| HepG2 | Liver | Induction of cell growth arrest at G2/M phase and apoptosis. mdpi.comresearchgate.net |

Antioxidant Activity Mechanisms and Radical Scavenging Properties

In addition to their anticancer properties, certain analogues of this compound, particularly 2-thiouracil-5-sulfonamide derivatives, have been investigated for their antioxidant potential. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases, and compounds with antioxidant activity can help mitigate this damage.

Furthermore, these compounds have shown efficacy in scavenging other reactive species like hydrogen peroxide (H2O2). nih.gov By neutralizing H2O2, they prevent its conversion into more harmful radicals, such as the hydroxyl radical, which can cause significant cellular damage. nih.gov The radical scavenging properties of these pyrimidine-5-sulfonamide derivatives position them as compounds of interest for conditions associated with oxidative stress.

Cellular and Molecular Mechanistic Studies of this compound

While specific mechanistic studies on this compound are limited, research on its analogues provides valuable insights into the potential biological pathways it may influence.

Elucidation of Specific Biological Pathways Influenced by the Compound

The anticancer activity of 2-thiouracil-5-sulfonamide analogues has been linked to the inhibition of cyclin-dependent kinase 2A (CDK2A). mdpi.comresearchgate.net CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. Molecular docking studies have suggested that these compounds can bind effectively to the active site of CDK2A, which supports the hypothesis that their anticancer effects are, at least in part, mediated through the inhibition of this pathway. mdpi.comresearchgate.net

The upregulation of p21 and p27, as mentioned previously, is another key aspect of the molecular mechanism. mdpi.com These proteins are downstream effectors in pathways that respond to cellular stress, such as DNA damage. By increasing the levels of p21 and p27, the compounds can indirectly inhibit CDK activity and halt the cell cycle, allowing for DNA repair or, if the damage is too severe, triggering apoptosis. mdpi.com

Investigations of the Compound's Interactions with Biological Macromolecules (e.g., DNA, proteins)

The biological activity of a compound is intrinsically linked to its ability to interact with biological macromolecules. For sulfonamide derivatives, including the this compound scaffold, interactions with targets such as DNA and various proteins are crucial determinants of their therapeutic or toxic effects. A variety of experimental and computational methods are employed to elucidate the nature and strength of these interactions.

Experimental techniques are fundamental in characterizing the binding of sulfonamide analogues to macromolecules. UV-visible absorption spectroscopy is a common method used to study DNA binding. nih.gov Changes in the absorption spectra of the compound upon the addition of DNA can indicate complex formation. nih.gov Gel electrophoresis experiments can further demonstrate how these compounds interact with DNA, with changes in the mobility of DNA bands suggesting binding and potential structural alterations. researchgate.net Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, provide detailed insights at the atomic level. mdpi.com These methods can predict the binding poses of a ligand within the active site of a protein or the grooves of DNA, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.comnih.gov

Studies on various sulfonamide derivatives have revealed diverse modes of interaction with DNA. Many of these compounds have been shown to bind to DNA through a combination of intercalative and groove-binding modes. nih.gov For instance, molecular docking studies of N-ethyl toluene-4-sulphonamide showed its potential to interact with the DNA molecule, forming hydrogen bonds with deoxythymidine residues and establishing hydrophobic interactions with other nucleotide bases like deoxycytidine and deoxyadenosine. mdpi.com Such interactions can affect the structure and function of DNA, which is a key mechanism for many anticancer drugs. mdpi.com

Beyond DNA, sulfonamide-based compounds are known to interact with a wide range of proteins, often acting as enzyme inhibitors. Molecular docking studies have been used to explore the interactions between sulfonamide derivatives and proteins like Caspase-3, a key enzyme in apoptosis. mdpi.com These studies suggest that the compounds can engage in protein-ligand interactions involving both hydrogen bonding and hydrophobic forces, with the specific residues involved varying between different derivatives. mdpi.com Similarly, the binding of sulfonamide analogues to the active site of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, is primarily driven by π–π contacts and hydrogen bonds. nih.gov

The table below summarizes the common techniques used to study these interactions for the broader class of sulfonamide compounds.

| Technique | Macromolecule | Type of Information Obtained | Example Findings for Sulfonamide Analogues |

| UV-Visible Spectroscopy | DNA | Evidence of complex formation, binding constants (Kb) | Changes in absorption spectra upon addition of DNA indicate interaction. nih.gov |

| Gel Electrophoresis | DNA | Assessment of DNA cleavage or conformational changes | Decreased mobility of DNA bands suggests complex formation and increased molecular size. researchgate.net |

| Molecular Docking | DNA, Proteins | Prediction of binding site, binding affinity (docking score), specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) | Sulfonamides can bind to the minor groove of DNA or the active site of enzymes like Caspase-3 and AChE. mdpi.comnih.gov |

| Cyclic Voltammetry | DNA | Information on binding mode and complex formation | A decrease in the diffusion coefficient upon DNA addition confirms the formation of a bulkier complex. nih.gov |

| Viscometry | DNA | Elucidation of binding mode (intercalation vs. groove binding) | An increase in the relative viscosity of DNA solution suggests an intercalative binding mode. nih.gov |

Structure-Activity Relationship (SAR) Studies for the this compound Scaffold

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For the this compound scaffold, SAR studies involve systematically modifying different parts of the molecule—the pyrimidine (B1678525) ring, the N-ethyl group, and the 2-methyl group—and evaluating the impact of these changes on a specific biological effect. This approach helps in the rational design of more potent and selective analogues. researchgate.net

The sulfonamide moiety (-SO₂NH-) is a privileged structural motif in medicinal chemistry, and its SAR is well-documented across various therapeutic areas. mdpi.comopenaccesspub.org Key aspects that influence activity include:

Substitutions on the Sulfonamide Nitrogen (R¹ in Ar-SO₂NH-R¹): The nature of the substituent on the amide nitrogen is crucial. In many cases, replacing the hydrogen with alkyl or aryl groups can significantly modulate potency and pharmacokinetic properties. For antibacterial sulfonamides, this position is often part of a heterocyclic ring. openaccesspub.org

The Aryl/Heterocyclic Ring (Ar): The ring to which the sulfonamide group is attached plays a vital role. For the this compound scaffold, this is a pyrimidine ring. Substitutions on this ring can drastically alter activity. For example, in a series of 2-thiouracil-5-sulfonamide derivatives, the presence of electron-withdrawing or electron-donating groups on an N-phenyl substituent dramatically influenced anticancer potency. mdpi.com Derivatives bearing 4-methoxyphenyl, 2,3-dichlorophenyl, and 4-bromophenyl groups were found to be the most potent against several cancer cell lines. mdpi.com

Systematic studies on related pyrimidine-sulfonamide structures have provided valuable SAR data. For instance, research on 2-thiouracil-5-sulfonamides, which share the pyrimidine-sulfonamide core, demonstrated that the sulfonamide group itself is essential for anticancer activity, as the corresponding sulfone analogues (lacking the -NH group) were inactive. mdpi.com This highlights the importance of the sulfonamide linkage for the observed biological effect.

The table below summarizes general SAR principles for the pyrimidine-sulfonamide scaffold based on findings from analogous series.

| Position of Modification | Structural Change | Observed Impact on Biological Activity (Examples) | Reference |

| Sulfonamide Moiety | Removal of the -NH group (conversion to sulfone) | Loss of anticancer activity. | mdpi.com |

| Sulfonamide Nitrogen (N-substituent) | Substitution with various aryl groups (e.g., N-phenyl rings) | Potency is highly dependent on the substituents on the aryl ring. 4-methoxy, 2,3-dichloro, and 4-bromo substitutions led to high anticancer activity. | mdpi.com |

| Pyrimidine Ring (Position 2) | Substitution with a methyl group (as in the target compound) vs. other groups | Can influence binding affinity and selectivity. The 2-position is a key site for modification in pyrimidine-based inhibitors. | acs.org |

| Pyrimidine Ring (Position 4/6) | Introduction of various amine or heterocyclic groups | Significantly impacts potency and physicochemical properties in pyrimidine-based inhibitors. | acs.org |

These studies collectively indicate that both the pyrimidine core and the sulfonamide group are critical pharmacophores. Modifications to the N-substituent of the sulfonamide and other positions on the pyrimidine ring offer significant opportunities to modulate the biological activity of the this compound scaffold.

Future Directions and Advanced Research Perspectives for N Ethyl 2 Methylpyrimidine 5 Sulfonamide

Development of Novel Synthetic Strategies for Enhanced Analogues of the Compound

Future synthetic research should focus on creating diverse libraries of N-Ethyl-2-methylpyrimidine-5-sulfonamide analogues to establish robust Structure-Activity Relationships (SAR). Key strategies will involve modifications at three primary sites: the pyrimidine (B1678525) core, the N-ethyl group, and the sulfonamide linkage.

Pyrimidine Core Diversification: Advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce various substituents at the C4 and C6 positions of the pyrimidine ring. researchgate.net This allows for the exploration of how different electronic and steric properties at these positions influence biological activity.

N-Alkyl and N-Aryl Analogues: The ethyl group on the sulfonamide nitrogen can be replaced with a wide array of alkyl, cycloalkyl, and aryl moieties. This can be achieved through classical sulfonamide synthesis starting from diverse primary and secondary amines. These modifications will probe the size and nature of the binding pocket of potential biological targets.

Bioisosteric Replacement: The sulfonamide group itself can be replaced with bioisosteres like a carboxamide to alter physicochemical properties such as polarity and hydrogen bonding capacity, which can impact cell permeability and target engagement. nih.gov

Recent studies on related pyrimidine sulfonamides have demonstrated that fusing other heterocyclic rings to the pyrimidine core can yield compounds with enhanced antitumor activity. jocpr.comjocpr.com A similar strategy could be applied to this compound, potentially leading to the discovery of novel condensed heterocyclic systems with improved potency.

| Synthetic Strategy | Target Modification Site | Potential Outcome |

| Palladium-Catalyzed Cross-Coupling | C4 and C6 positions of the pyrimidine ring | Modulate electronic and steric properties |

| Varied Amine Reactants | N-ethyl group of the sulfonamide | Explore target binding pocket |

| Bioisosteric Replacement | Sulfonamide moiety | Improve physicochemical properties |

| Ring Fusion/Condensation | Pyrimidine core | Create novel, potent heterocyclic systems |

Application of Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. cas.org For this compound and its analogues, a multi-faceted computational approach is envisioned.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogues and testing their biological activity, QSAR models can be built to correlate specific structural features with potency. nih.gov This allows for the rational design of new compounds with predicted high activity.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the target's active site. nih.govmdpi.com This provides insights into key interactions that can be optimized to improve binding.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound-target complex over time, providing a more accurate assessment of binding stability and the role of conformational changes. mdpi.com

ADME/Tox Prediction: In silico models are crucial for early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. nih.gov This helps in prioritizing compounds with favorable drug-like profiles for synthesis and further testing, reducing late-stage attrition. criver.com

Recent work on other sulfonamides has successfully used these computational techniques to identify promising anticancer candidates and to understand their interactions with DNA and key cancer-related proteins. mdpi.com

| Computational Method | Application | Goal |

| QSAR | Correlate structure with biological activity | Design new analogues with enhanced potency |

| Molecular Docking | Predict binding mode and affinity at a target site | Guide optimization of target interactions |

| Molecular Dynamics | Simulate the dynamic stability of the ligand-protein complex | Validate binding poses and understand flexibility |

| ADME/Tox Modeling | Predict drug-like properties and potential toxicity | Prioritize compounds with favorable safety profiles |

Comprehensive Elucidation of Broader Biological Pathways and Polypharmacology of the Compound

While initial studies may focus on a single target, it is crucial to understand the broader biological impact of this compound. Many drugs exert their effects by modulating multiple targets, a concept known as polypharmacology.

Future research should aim to identify the full spectrum of molecular targets and affected biological pathways. Pyrimidine metabolism itself is a fundamental process essential for the synthesis of DNA and RNA, and compounds targeting this pathway can have profound effects on cell proliferation. creative-proteomics.com Techniques such as thermal proteome profiling and chemical proteomics can be used to identify direct protein targets in an unbiased manner.

Investigating the compound's effect on various signaling pathways is also critical. For instance, pyrimidine sulfonamide hybrids have been explored as inhibitors of kinases like PI3Kα and EGFR, which are crucial nodes in cancer signaling. nih.govnih.gov By profiling the activity of this compound against a panel of kinases and other common drug targets, a comprehensive polypharmacological profile can be established. This can help anticipate potential off-target effects and identify opportunities for drug repurposing.

Integration of Omics Technologies (e.g., proteomics, metabolomics) in Mechanistic Studies

To gain a systems-level understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. nih.govnih.gov These high-throughput methods provide a global snapshot of molecular changes within a cell upon compound treatment.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, revealing which cellular pathways are perturbed by the compound. researchgate.net This can provide mechanistic clues beyond the direct binding target. For example, proteomics can help understand how cells adapt to the compound, potentially identifying mechanisms of drug resistance. nih.gov

Metabolomics: As sulfonamides can interfere with metabolic pathways, metabolomics is particularly relevant. researchgate.net By analyzing the global profile of small-molecule metabolites, researchers can identify specific metabolic nodes and pathways that are affected by this compound. nih.gov This could uncover novel mechanisms of action related to metabolic reprogramming, a hallmark of diseases like cancer.

Integrating proteomics and metabolomics data can provide a more complete picture of the drug's mechanism of action, connecting protein-level changes to functional metabolic outputs. nih.gov

Exploration of this compound in Emerging Research Areas in Chemical Biology

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable tool for chemical biology research.

Chemical Probe Development: A potent and selective analogue of the compound could be developed into a chemical probe. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), the probe can be used to visualize the subcellular localization of its target, identify binding partners, and study biological processes in living cells.

Target Deconvolution: If the compound shows a desirable phenotypic effect (e.g., it kills cancer cells) but its direct target is unknown, affinity-based proteomics methods using a modified version of the compound can be employed to "pull down" and identify its binding proteins from cell lysates.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold itself could serve as a starting point or "fragment" in FBDD campaigns. Its binding to a protein of interest, even with low affinity, can be detected using biophysical methods, providing a validated starting point for building more potent molecules.

The versatility of the pyrimidine sulfonamide core makes it an attractive scaffold for exploring new biological space and developing novel tools to dissect complex cellular mechanisms. gsconlinepress.comresearchtrend.net

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-2-methylpyrimidine-5-sulfonamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling sulfonamide precursors with pyrimidine derivatives under controlled conditions. For example, sulfonamides containing pyrimidine scaffolds are synthesized via nucleophilic substitution or condensation reactions. Key optimization steps include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .

- Catalyst selection : Use of triethylamine or DMAP to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures improves purity .

Table 1: Yield optimization under varying conditions (adapted from ):

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| 60°C, Et₃N | 72 | 98% |

| 80°C, DMAP | 85 | 95% |

| Room temperature | 35 | 90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm molecular structure by identifying ethyl group protons (δ 1.2–1.4 ppm, triplet) and pyrimidine ring carbons (δ 150–160 ppm) .

- IR spectroscopy : Detect sulfonamide S=O stretches (1350–1300 cm⁻¹) and N–H bends (3400 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond geometries and intermolecular interactions. For this compound:

- Crystal growth : Slow evaporation of dichloromethane/hexane solutions yields suitable crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Challenges : Disorder in the ethyl group may require refining anisotropic displacement parameters. A data-to-parameter ratio >15 ensures reliability .

Table 2: Key crystallographic parameters (adapted from ):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.065 |

| Mean C–C bond length | 1.506 Å |

Q. How should researchers address contradictory bioactivity data in sulfonamide derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., Gram-positive vs. Gram-negative bacterial inhibition) may arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays ≥3 times .

- Solubility factors : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation in media.

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05).

Q. What computational methods support structure-activity relationship (SAR) studies for sulfonamide derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., dihydropteroate synthase).

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability.

Q. How can HPLC-MS/MS improve the detection of sulfonamide degradation products?

Methodological Answer:

- Column selection : Use C18 columns (250 mm × 4.6 mm, 5 μm) with 0.1% formic acid in water/acetonitrile gradients .

- Ionization mode : ESI+ for protonated molecular ions ([M+H]⁺).

- Fragmentation : Monitor transitions like m/z 285 → 156 (characteristic of sulfonamide cleavage).

Table 3: HPLC parameters for sulfonamide analysis (adapted from ):

| Parameter | Value |

|---|---|

| Flow rate | 1.0 mL/min |

| Column temperature | 30°C |

| Detection wavelength | 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.